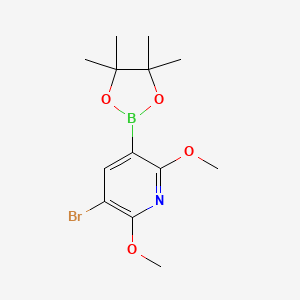
4-bromo-3-formyl-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-formyl-N-methylbenzamide, also known as 4-Bromo-3-formyl-N-methylbenzamide, is an organic compound with the chemical formula C9H8BrNO2. It is a white crystalline solid that is soluble in water and ethanol. 4-Bromo-3-formyl-N-methylbenzamide is used in a variety of scientific and industrial applications. It has been studied for its potential use in cancer therapy, as an inhibitor of the enzyme cyclooxygenase-2, and as a potential drug to treat Alzheimer's disease.
作用機序
4-bromo-3-formyl-N-methylbenzamidermyl-N-methylbenzamide has been found to act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. It does this by binding to the active site of the enzyme and blocking it from performing its normal function. Additionally, 4-bromo-3-formyl-N-methylbenzamidermyl-N-methylbenzamide has been found to reduce the levels of amyloid-beta peptide. This is thought to be due to its ability to interact with the amyloid-beta peptide, preventing it from forming plaques in the brain.
Biochemical and Physiological Effects
4-bromo-3-formyl-N-methylbenzamidermyl-N-methylbenzamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. This inhibition has been linked to the inhibition of tumor growth. Additionally, 4-bromo-3-formyl-N-methylbenzamidermyl-N-methylbenzamide has been found to reduce the levels of amyloid-beta peptide, which is thought to be a major contributor to the progression of Alzheimer's disease.
実験室実験の利点と制限
4-bromo-3-formyl-N-methylbenzamidermyl-N-methylbenzamide has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it readily available for experiments. Additionally, it can be used in a variety of experiments, including those related to cancer and Alzheimer's disease. One limitation is that it is a relatively unstable compound, making it difficult to store for long periods of time.
将来の方向性
There are a variety of potential future directions for 4-bromo-3-formyl-N-methylbenzamidermyl-N-methylbenzamide. One potential direction is to further explore its potential use in cancer therapy. Additionally, further studies could be conducted to explore its potential use as a drug to treat Alzheimer's disease. Additionally, further studies could be conducted to explore its potential use as an inhibitor of other enzymes. Finally, further studies could be conducted to explore its potential use as a drug for other diseases, such as Parkinson's disease.
合成法
4-bromo-3-formyl-N-methylbenzamidermyl-N-methylbenzamide can be synthesized in a variety of ways. One method involves the reaction of 4-bromo-3-formylbenzoic acid with dimethylformamide in the presence of sodium hydroxide. This reaction produces 4-bromo-3-formyl-N-methylbenzamide and sodium bromide as byproducts. Another method involves the reaction of 4-bromo-3-formylbenzoic acid with dimethylformamide in the presence of a base, such as sodium carbonate or potassium carbonate. This reaction produces 4-bromo-3-formyl-N-methylbenzamide and sodium bromide as byproducts.
科学的研究の応用
4-bromo-3-formyl-N-methylbenzamidermyl-N-methylbenzamide has been studied for its potential use in cancer therapy. It has been found to be an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Inhibition of this enzyme has been linked to the inhibition of tumor growth. Additionally, 4-bromo-3-formyl-N-methylbenzamide has been studied for its potential use as a drug to treat Alzheimer's disease. It has been found to reduce the levels of amyloid-beta peptide, which is thought to be a major contributor to the progression of Alzheimer's disease.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-3-formyl-N-methylbenzamide involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "N-methylbenzamide", "Bromine", "Sodium hydroxide", "Chloroform", "Acetic anhydride", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium bisulfite" ], "Reaction": [ "Step 1: N-methylbenzamide is reacted with bromine in chloroform to yield 4-bromo-N-methylbenzamide.", "Step 2: The 4-bromo-N-methylbenzamide is then treated with sodium hydroxide and acetic anhydride to form 4-bromo-N-methylbenzamide acetate.", "Step 3: Sulfuric acid is added to the 4-bromo-N-methylbenzamide acetate to form 4-bromo-N-methylbenzamide.", "Step 4: The 4-bromo-N-methylbenzamide is then reacted with sodium nitrite and hydrochloric acid to form 4-bromo-3-nitro-N-methylbenzamide.", "Step 5: Sodium bisulfite is added to the 4-bromo-3-nitro-N-methylbenzamide to reduce the nitro group to an amino group, yielding 4-bromo-3-amino-N-methylbenzamide.", "Step 6: Finally, the 4-bromo-3-amino-N-methylbenzamide is oxidized with sodium periodate to form 4-bromo-3-formyl-N-methylbenzamide." ] } | |
CAS番号 |
1289208-90-7 |
分子式 |
C9H8BrNO2 |
分子量 |
242.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




